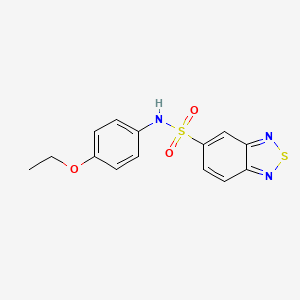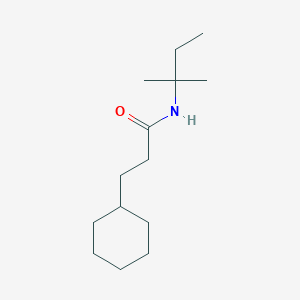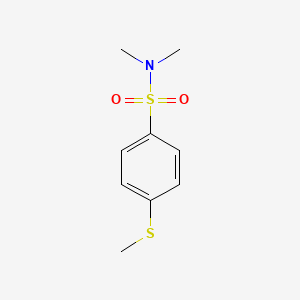
4-methyl-N-(2-phenylethyl)-1H-pyrazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-phenylethyl)-1H-pyrazole-1-carbothioamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in research. This compound is commonly referred to as 4-Me-PEPCTA and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 4-Me-PEPCTA involves the selective inhibition of a specific protein. This protein is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting this protein, 4-Me-PEPCTA has the potential to regulate these cellular processes and prevent the development of certain diseases.
Biochemical and Physiological Effects:
4-Me-PEPCTA has been shown to have various biochemical and physiological effects. It has been shown to selectively inhibit the activity of a specific protein, which has implications for the treatment of various diseases. Additionally, it has been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Me-PEPCTA has several advantages and limitations for lab experiments. One advantage is that it has been shown to selectively inhibit the activity of a specific protein, which makes it a valuable tool for studying the role of this protein in various cellular processes. Additionally, it has been shown to have anti-inflammatory effects, which could be useful in studying the mechanisms of inflammation. One limitation is that it has not yet been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for the study of 4-Me-PEPCTA. One direction is to further investigate its potential applications in the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and the cellular processes it regulates. Finally, further studies are needed to determine its potential applications in animal models and its safety profile.
Méthodes De Synthèse
The synthesis method of 4-Me-PEPCTA involves the reaction of 2-phenylethylamine with 4-methyl-1H-pyrazole-1-carbothioamide in the presence of a catalyst. The resulting product is 4-methyl-N-(2-phenylethyl)-1H-pyrazole-1-carbothioamide. This synthesis method has been optimized to produce high yields of pure 4-Me-PEPCTA.
Applications De Recherche Scientifique
4-Me-PEPCTA has been studied for its potential applications in scientific research. It has been shown to selectively inhibit the activity of a specific protein, which has implications for the treatment of various diseases. This compound has been studied in the context of cancer and neurological disorders, where it has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
4-methyl-N-(2-phenylethyl)pyrazole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-11-9-15-16(10-11)13(17)14-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLWUDAJVPMEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)


![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)


![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)
![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)

